molecular formula C11H13BrO3 B15231339 Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Cat. No.: B15231339
M. Wt: 273.12 g/mol
InChI Key: MSLDAKPTAKKROX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate is a brominated aromatic ester featuring a methoxy substituent at the meta position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine atom and ester group enable diverse reactivity, including nucleophilic substitutions, cross-couplings, and cyclizations, making it valuable for constructing complex molecules.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-bromo-2-(3-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3

InChI Key

MSLDAKPTAKKROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Ethyl 2-(3-methoxyphenyl)acetate derivatives.

    Reduction: Ethyl 2-bromo-2-(3-methoxyphenyl)ethanol.

    Oxidation: Ethyl 2-bromo-2-(3-hydroxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(3-methoxyphenyl)acetate depends on the specific reaction it undergoes. For nucleophilic substitution, the bromo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. Oxidation reactions involve the addition of oxygen or removal of hydrogen, converting the methoxy group to a hydroxyl group.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(4-methoxyphenyl)acetate (1i)

  • Structure : Methoxy group at the para position.
  • Applications : Used in photoredox catalysis for selective debromination reactions .

Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate

  • Structure : Trifluoromethyl group replaces methoxy.
  • Key Differences : The electron-withdrawing CF₃ group increases electrophilicity at the α-carbon, favoring nucleophilic attacks. This compound is 95% pure and used in high-throughput drug discovery .

Ethyl 2-bromo-2-(4-bromophenyl)acetate

  • Structure : Bromine substituent at the para position.
  • Key Differences: Dual bromine atoms enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura). Commercial availability (CAS: Not explicitly listed) makes it a common starting material .

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate

  • Structure : Naphthalene ring instead of phenyl.
  • Key Differences : Extended aromatic system enhances fluorescence properties, useful in designing fluorescent probes. Steric hindrance from the naphthalene group alters reaction pathways (e.g., preferential hydroxylation over nitrite substitution) .

Benzoxazole Derivatives (e.g., Ethyl 2-bromo-2-(p-methoxyphenyl-5-benzoxazolyl)acetate)

  • Structure : Benzoxazole ring fused to the phenyl group.
  • Key Differences : The heterocyclic ring introduces π-π stacking interactions and hydrogen-bonding sites, improving binding affinity in drug-receptor interactions .

Bromination Methods

  • Ethyl 2-bromo-2-(3-methoxyphenyl)acetate : Likely synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), analogous to Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate (81% yield) .
  • Comparison : Para-substituted analogs (e.g., 4-bromo or 4-methoxy) often achieve higher yields due to reduced steric interference during bromination .

Photoredox Catalysis

  • Ethyl 2-bromo-2-(4-bromophenyl)acetate undergoes selective debromination with green light (-0.8 V vs. SCE), whereas meta-substituted derivatives may require adjusted potentials for similar reactivity .

Steric and Electronic Effects

  • Meta-substitution (3-methoxy) introduces steric hindrance, as seen in Ethyl 2-bromo-2-(naphthalen-1-yl)acetate, where bulky groups favor hydroxylation over nitrite substitution .
  • Electron-donating groups (e.g., methoxy) deactivate the phenyl ring toward electrophilic attacks compared to electron-withdrawing groups (e.g., CF₃) .

Physical and Chemical Properties

Crystallography

  • Related compounds (e.g., 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form centrosymmetric dimers via O–H⋯O hydrogen bonds, with Br⋯S interactions (3.48 Å) influencing packing . Meta-substituted analogs may exhibit distinct crystal structures due to altered hydrogen-bonding patterns.

Thermal Stability

  • Trifluoromethyl derivatives (e.g., Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate) exhibit enhanced thermal stability compared to methoxy-substituted analogs, attributed to the strong C–F bonds .

Pharmaceuticals

  • Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate: Intermediate in synthesizing kinase inhibitors and anticancer agents (CAS: 1131594-34-7) .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Antiproliferative candidate (26% yield) .

Agrochemicals

  • Methyl 2-amino-2-(3-bromophenyl)acetate is a precursor for herbicides, leveraging the bromine atom for functionalization .

Materials Science

  • Ethyl 2-bromo-2-(naphthalen-1-yl)acetate derivatives are incorporated into polymers for tunable fluorescence properties .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Key Application/Reactivity Reference
This compound Not explicitly listed C₁₁H₁₃BrO₃ Intermediate in drug synthesis
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate (1i) Not explicitly listed C₁₁H₁₃BrO₃ Photoredox catalysis
Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate 41023-25-0 C₁₁H₁₀BrF₃O₂ High-throughput drug discovery
Ethyl 2-bromo-2-(4-bromophenyl)acetate Not explicitly listed C₁₀H₁₀Br₂O₂ Cross-coupling reactions
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1131594-34-7 C₁₁H₁₄BrNO₃ Kinase inhibitor synthesis

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